N,N,N-trimethyl-1,3-benzodioxol-5-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-trimethyl-1,3-benzodioxol-5-aminium is a quaternary ammonium compound with a unique structure that includes a benzodioxole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-trimethyl-1,3-benzodioxol-5-aminium typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of 1,3-benzodioxole with trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N,N-trimethyl-1,3-benzodioxol-5-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N,N-trimethyl-1,3-benzodioxol-5-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-trimethyl-1,3-benzodioxol-5-aminium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-trimethyl-1-adamantammonium hydroxide
- N,N,N-trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate
- N,N,N-trimethyl-1-propanaminium iodide
Uniqueness
N,N,N-trimethyl-1,3-benzodioxol-5-aminium is unique due to its benzodioxole ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other quaternary ammonium compounds, making it valuable in specialized applications .
Properties
Molecular Formula |
C10H14NO2+ |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl(trimethyl)azanium |
InChI |
InChI=1S/C10H14NO2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3/q+1 |
InChI Key |
YSZNBGBSIRSHJE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.